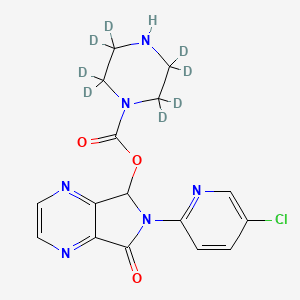
N-Desmethyl Zopiclone-d8 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Zopiclone-d8 Dihydrochloride is a deuterium-labeled compound used primarily in scientific research. It is a stable isotope-labeled analog of N-Desmethyl Zopiclone, which is an inactive metabolite of Zopiclone, a sedative-hypnotic drug used to treat insomnia . The compound is often used in pharmacokinetic studies to trace and quantify the behavior of Zopiclone in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Zopiclone-d8 Dihydrochloride involves the deuteration of N-Desmethyl Zopiclone. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the N-Desmethyl Zopiclone molecule.
Hydrochloride Formation: Conversion of the deuterated compound into its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Zopiclone-d8 Dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to its corresponding oxide.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Desmethyl Zopiclone-d8 N-oxide, while reduction could produce a fully reduced analog .
Scientific Research Applications
N-Desmethyl Zopiclone-d8 Dihydrochloride is widely used in scientific research, particularly in:
Pharmacokinetic Studies: To trace and quantify the behavior of Zopiclone in biological systems.
Drug Metabolism: Understanding the metabolic pathways and identifying metabolites.
Neuroscience Research: Studying the effects on GABA receptors and other neurological targets.
Analytical Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
N-Desmethyl Zopiclone: The non-deuterated analog, which is also an inactive metabolite of Zopiclone.
Zopiclone: The parent compound, used as a sedative-hypnotic drug.
Eszopiclone: An enantiomer of Zopiclone, used for similar therapeutic purposes.
Uniqueness
N-Desmethyl Zopiclone-d8 Dihydrochloride is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies and analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and quantification .
Properties
Molecular Formula |
C16H15ClN6O3 |
|---|---|
Molecular Weight |
382.83 g/mol |
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2/i5D2,6D2,7D2,8D2 |
InChI Key |
CGSFZSTXVVJLIX-YEBVBAJPSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


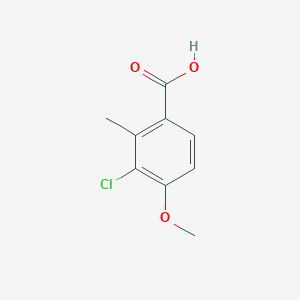


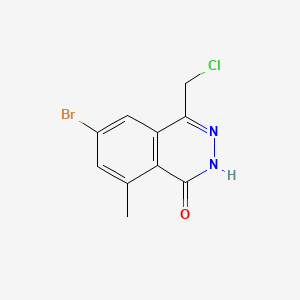
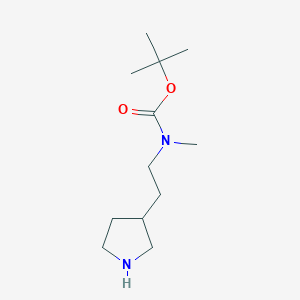
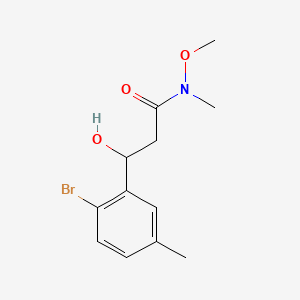
![N-[(2S,3S)-3-(3-cyanophenyl)-4-(4-hydroxyphenyl)butan-2-yl]-2-methyl-2-(5-methylpyridin-2-yl)oxypropanamide](/img/structure/B14769235.png)
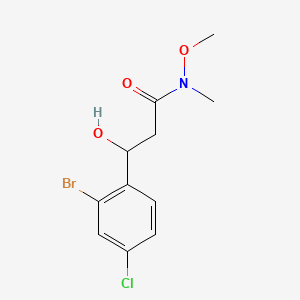
![Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14769249.png)
![3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14769254.png)
![(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14769262.png)

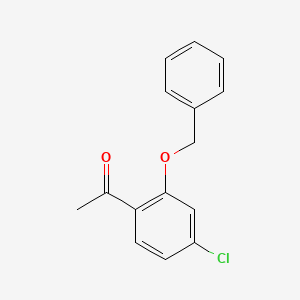
![N-(2-Methoxyethyl)-2-[(pyrrolidin-3-yl)formamido]acetamide](/img/structure/B14769279.png)
